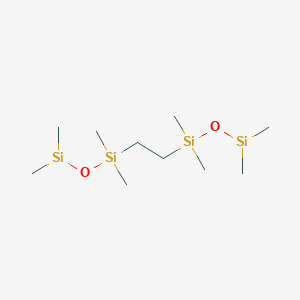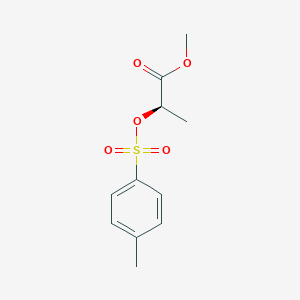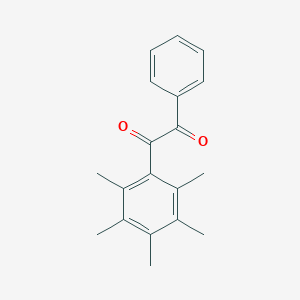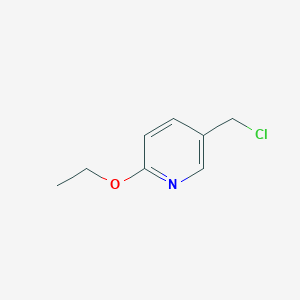
1,2-Bis(tetramethyldisiloxanyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(tetramethyldisiloxanyl)ethane is an organosilicon compound with the molecular formula C10H30O2Si4. It is characterized by the presence of two tetramethyldisiloxanyl groups attached to an ethane backbone. This compound is known for its unique chemical properties and has found applications in various fields, including materials science and chemical research.
Mechanism of Action
Target of Action
This compound is a type of organosilicon compound, and its interactions with biological systems can be complex and varied .
Mode of Action
Organosilicon compounds can interact with various biological molecules and structures, potentially influencing their function .
Biochemical Pathways
As an organosilicon compound, it may interact with a wide range of biochemical processes .
Result of Action
Organosilicon compounds can have diverse effects on biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(tetramethyldisiloxanyl)ethane can be synthesized through a multi-step process involving the reaction of tetramethyldisiloxane with ethylene. The reaction typically requires the presence of a catalyst, such as platinum or palladium, to facilitate the formation of the desired product. The reaction conditions often involve elevated temperatures and controlled atmospheres to ensure the purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(tetramethyldisiloxanyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert silanol groups back to siloxane groups.
Substitution: The compound can participate in substitution reactions where one or more of its silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,2-Bis(tetramethyldisiloxanyl)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including organosilica membranes and polymers.
Biology: The compound is explored for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to investigate its role in developing new therapeutic agents.
Industry: It is utilized in the production of high-performance coatings, adhesives, and sealants.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(triethoxysilyl)ethane: Another organosilicon compound with similar applications in membrane technology and materials science.
1,2-Bis(vinylphenyl)ethane: Used as a cross-linking agent in polymer chemistry.
Uniqueness
1,2-Bis(tetramethyldisiloxanyl)ethane is unique due to its specific structural features, which confer distinct chemical properties. Its ability to form stable siloxane bonds makes it particularly valuable in applications requiring high thermal and chemical stability.
Properties
InChI |
InChI=1S/C10H28O2Si4/c1-13(2)11-15(5,6)9-10-16(7,8)12-14(3)4/h9-10H2,1-8H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQMLRBPSBBUDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)CC[Si](C)(C)O[Si](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28O2Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate](/img/structure/B24687.png)


![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)




